molecular formula C7H6BrN3 B13900207 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine

7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine

Cat. No.: B13900207
M. Wt: 212.05 g/mol
InChI Key: QRMYUXDPGBDTQE-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 7th position and a methyl group at the 1st position. Imidazopyridines are known for their diverse biological activities and are considered promising candidates for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazopyridine core . The bromine atom is then introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Buchwald-Hartwig Coupling: Employs palladium catalysts and amines.

    Halogenation: Uses bromine or N-bromosuccinimide (NBS) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazo[4,5-B]pyridine: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.

    7-Chloro-1-methyl-1H-imidazo[4,5-B]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its properties.

    7-Iodo-1-methyl-1H-imidazo[4,5-B]pyridine: Contains an iodine atom, which may result in different reactivity and biological effects.

Uniqueness

7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its analogs .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromo-1-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3

InChI Key

QRMYUXDPGBDTQE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=NC=CC(=C21)Br

Origin of Product

United States

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